molecular formula C5H10Cl2N4 B13616965 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride

5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride

Cat. No.: B13616965
M. Wt: 197.06 g/mol
InChI Key: SZWMCWWJZCZIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)pyrimidin-4-amine; dihydrochloride is a pyrimidine derivative characterized by an aminomethyl group at position 5 and an amine group at position 4 of the pyrimidine ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it advantageous for pharmaceutical formulations. Pyrimidine derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. This compound’s structure serves as a scaffold for designing analogs with varied substituents to optimize pharmacological or pesticidal properties .

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-9-5(4)7;;/h2-3H,1,6H2,(H2,7,8,9);2*1H

InChI Key

SZWMCWWJZCZIPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Process Summary:

  • Starting Material: 2-cyanoacetamide, a relatively inexpensive precursor.
  • Step 1: Reaction with Vilsmeier reagent (formed typically from dimethylformamide and phosphorus oxychloride) to yield an enamine intermediate.
  • Step 2: Condensation of this intermediate with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.
  • Step 3: Catalytic hydrogenation of the nitrile group to the aminomethyl group, resulting in 5-(aminomethyl)pyrimidin-4-amine.
  • Yield: Approximately 65% overall yield.

Key Features:

  • The process is amenable to scale-up.
  • The use of 2-cyanoacetamide reduces raw material costs.
  • Hydrogenation step requires controlled conditions to selectively reduce the nitrile to the aminomethyl group.

Process Summary:

  • Starting Material: Malononitrile.
  • Step 1: Treatment of malononitrile with an ionic salt prepared in situ from dimethylformamide and dimethyl sulfate to form an intermediate.
  • Step 2: Without isolation, the intermediate is reacted with acetamidine hydrochloride to produce the same key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.
  • Step 3: Subsequent hydrogenation as in Method 1 to yield the target compound.
  • Yield: Approximately 70% overall yield.

Key Features:

  • Eliminates the isolation of the intermediate, streamlining the process.
  • Slightly higher overall yield compared to Method 1.
  • Suitable for industrial-scale synthesis due to operational simplicity.

Conversion to Dihydrochloride Salt

The free base 5-(aminomethyl)pyrimidin-4-amine is typically converted to its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions. This enhances the compound’s stability, solubility, and handling properties for further applications.

Comparative Data Table of Preparation Methods

Step Method 1 (2-Cyanoacetamide Route) Method 2 (Malononitrile Route)
Starting Material 2-Cyanoacetamide Malononitrile
Key Intermediate Enamine from Vilsmeier reagent Ionic salt intermediate from DMF/dimethyl sulfate
Condensation Agent Acetamidine hydrochloride Acetamidine hydrochloride
Intermediate Isolation Yes No (one-pot process)
Final Step Catalytic hydrogenation Catalytic hydrogenation
Overall Yield 65% 70%
Industrial Suitability High High, slightly more efficient
Cost Considerations Lower raw material cost Moderate

Reaction Conditions and Notes

  • Vilsmeier Reagent Formation: Typically involves dimethylformamide and phosphorus oxychloride; careful temperature control is required to avoid side reactions.
  • Hydrogenation: Usually conducted under mild pressure with catalysts such as palladium on carbon; selective reduction is critical to avoid over-reduction.
  • Ionic Salt Preparation: The in situ formation of the ionic salt from DMF and dimethyl sulfate is a key innovation in Method 2, enabling a more streamlined synthesis.
  • Purification: Crystallization and filtration steps are employed to isolate the dihydrochloride salt with high purity.
  • Safety: Handling of reagents such as dimethyl sulfate and phosphorus oxychloride requires appropriate safety protocols due to their toxicity and reactivity.

Research Results and Industrial Application

  • Both methods have been validated for scalability and reproducibility.
  • Method 2’s one-pot approach reduces waste and processing time, making it preferable for large-scale production.
  • The dihydrochloride salt form shows improved physicochemical properties for pharmaceutical intermediates.
  • These syntheses have been published in reputable journals such as Organic Process Research & Development and protected by patents, confirming their industrial relevance.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions can include various substituted pyrimidine derivatives, which may have different functional groups attached to the pyrimidine ring. These derivatives can have diverse applications in medicinal chemistry and other fields .

Scientific Research Applications

Scientific Research Applications

Thiamine Synthesis
4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the synthesis of thiamin, which contains a thiazole and a pyrimidine ring .

Substrate for TenA Enzyme
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride serves as a substrate for the TenA enzyme in the thiamin salvage pathway . The thiamin salvage pathway is a crucial metabolic route for bacteria and other organisms that cannot synthesize thiamin de novo. The TenA enzyme, a thiaminase II, cleaves thiamin into its pyrimidine and thiazole moieties, which can then be recycled to synthesize new thiamin molecules .

Synthesis of 4-amino-pyrimidines scaffolds
The direct transformation of an α-formyl-propionitrile salt (Li-, Na- or K-salt) to substituted 4-amino-pyrimidines is used in the synthesis of 4-amino-pyrimidines scaffolds .

Antimicrobial Agents
4-aminopyrimidines and the aminosubstituted derivatives can be found as structural elements in several antibiotic substances . Trimethoprim, a bacteriostatic antibiotic used to treat urinary tract infections, belongs to the class of dihydrofolate reductase inhibitors .

Anti-inflammatory Activity
5-substituted 2-amino-4,6-dichloropyrimidines have an inhibitory effect on NO production in vitro, which represents an initial hit in the development of potent compounds with anti-inflammatory activity .

Other potential applications
5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride can be used in the production of medicinal and biologically active substances, chemical reagents, potential antihypertensive drugs, and cosmetic additives .

Data Table of Applications

ApplicationDescriptionReferences
Thiamine SynthesisKey intermediate in the production of Vitamin B1
TenA Enzyme SubstrateSubstrate for TenA enzyme in the thiamin salvage pathway
Synthesis of 4-amino-pyrimidines scaffoldsDirect transformation of α-formyl-propionitrile salt to substituted 4-amino-pyrimidines
Antimicrobial AgentsStructural elements in antibiotic substances
Anti-inflammatory ActivityInhibitory effect on NO production in vitro, potential for anti-inflammatory compounds
Production of active substancesUsed to produce medicinal and biologically active substances, chemical reagents, potential antihypertensive drugs, and cosmetic additives

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine or fluorine substituents (e.g., U7 in ) enhance pesticidal activity by improving target binding and metabolic stability .
  • Aromatic Groups : Bulky substituents like dichlorophenyl or dimethoxyphenyl () improve selectivity for enzymes like DPP4, which is critical for diabetes therapeutics .
  • Salt Forms : Dihydrochloride salts (e.g., target compound and ) increase aqueous solubility, facilitating drug delivery .

Physicochemical Properties

Property 5-(Aminomethyl)pyrimidin-4-amine; Dihydrochloride 5-Bromo-2-chloropyrimidin-4-amine () U7 ()
Solubility High (dihydrochloride salt) Moderate (free base) Low (lipophilic substituents)
Melting Point Not reported 460–461 K Not reported
Crystallinity Likely crystalline (salt form) Planar structure with hydrogen bonding Amorphous (complex substituents)

Synthesis Notes:

  • The target compound’s synthesis likely involves reductive amination of nitro precursors, similar to methods in (stannous chloride reduction) .
  • Halogenated analogs (e.g., U7) require multi-step reactions to introduce trifluoromethyl and oxadiazole groups .

Structure-Activity Relationships (SAR)

  • Aminomethyl Group: Enhances hydrogen bonding with enzyme active sites (e.g., DPP4), improving affinity .
  • Halogen Substituents : Chlorine or bromine at position 5 () increases pesticidal potency by stabilizing ligand-target interactions .
  • Aromatic Moieties : Bulky groups (e.g., phenethyl in ) improve target selectivity but may reduce solubility .

Biological Activity

5-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

  • IUPAC Name: 5-(Aminomethyl)pyrimidin-4-amine dihydrochloride
  • Molecular Formula: C6H10Cl2N4
  • CAS Number: 49615-39-6

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Research indicates that 5-(aminomethyl)pyrimidin-4-amine dihydrochloride has demonstrated significant antimicrobial effects against various bacterial strains.
  • Anticancer Potential: Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of 5-(aminomethyl)pyrimidin-4-amine dihydrochloride is hypothesized to involve the inhibition of specific enzymes or receptors. The compound may modulate signaling pathways associated with cell growth and apoptosis, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxic effects on FaDu hypopharyngeal tumor cells

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. It was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells:
    In vitro studies on human cancer cell lines revealed that 5-(aminomethyl)pyrimidin-4-amine dihydrochloride induced apoptosis, suggesting its role as a potential anticancer drug. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Inhibition of Kinase Activity:
    Further investigations into its mechanism revealed that the compound could inhibit certain kinases involved in cancer progression. This inhibition was linked to the compound's ability to form covalent bonds with cysteine residues in target proteins, a common strategy for drug design in oncology.

Research Applications

The versatility of 5-(aminomethyl)pyrimidin-4-amine dihydrochloride extends beyond antimicrobial and anticancer applications. Its role as an intermediate in synthesizing other bioactive compounds makes it valuable in drug discovery and development processes.

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)pyrimidin-4-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A widely used method is reductive amination of 5-(formylmethyl)-N,N-dimethylpyridin-2-amine, where the formyl group is reduced to an aminomethyl moiety using agents like sodium borohydride or lithium aluminum hydride. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side reactions and maximize yield .

Q. What analytical techniques are recommended for characterizing this compound?

Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) for confirming hydrogen and carbon environments.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% is typical for research-grade material).
  • X-ray crystallography for definitive confirmation of stereochemistry and salt form .

Q. What are the known biological targets or therapeutic potentials of this compound?

While direct studies are limited, structurally analogous pyrimidine derivatives exhibit antihypertensive, analgesic, and anti-inflammatory activities. For example, chloromethyl-substituted pyrimidines act as alpha-2-imidazoline receptor agonists, suggesting potential cardiovascular applications. Anti-inflammatory effects are linked to inhibition of cyclooxygenase-2 (COX-2) .

Q. How should researchers handle stability and storage of this compound?

The dihydrochloride salt form improves stability. Store in airtight containers at -20°C, protected from light and moisture. Solubility in polar solvents (e.g., water, methanol) is high, but degradation occurs in acidic/basic conditions. Pre-formulation studies using thermogravimetric analysis (TGA) are recommended to assess thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.
  • Catalyst use : Palladium or nickel catalysts enhance reductive amination efficiency.
  • Temperature control : Lower temperatures (0–5°C) minimize byproduct formation during chloromethylation. Systematic Design of Experiments (DoE) approaches, such as factorial designs, can identify optimal parameter combinations .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies:

  • Orthogonal assays : Validate COX-2 inhibition using both enzymatic and cell-based assays.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to alpha-2-imidazoline receptors.
  • High-Content Screening (HCS) to assess off-target effects .

Q. How can structural modifications improve target selectivity?

Rational design approaches include:

  • Substituent variation : Replace the aminomethyl group with bulkier substituents (e.g., isopropyl) to enhance receptor specificity.
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with kinase domains (e.g., EGFR).
  • Prodrug strategies : Introduce esterase-cleavable groups to improve bioavailability .

Q. What in silico methods predict interactions with novel biological targets?

  • Molecular Dynamics (MD) simulations : Simulate binding to G-protein-coupled receptors (GPCRs) over 100-ns trajectories.
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets like ChEMBL to predict IC50 values.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutant vs. wild-type receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.